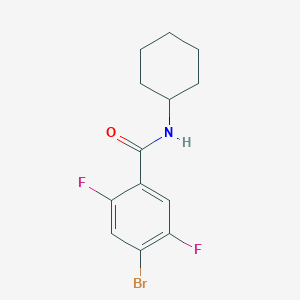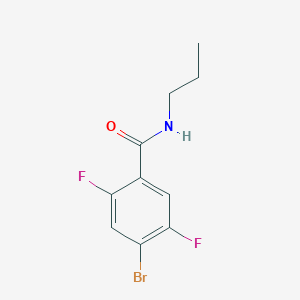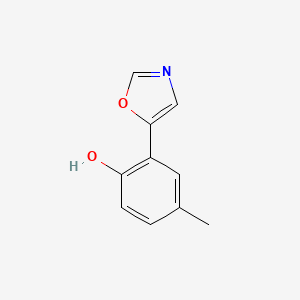
4-Methyl-2-(oxazol-5-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Methyl-2-(oxazol-5-yl)phenol” belongs to the class of organic compounds known as phenol ethers . These are aromatic compounds containing an ether group substituted with a benzene ring .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction .Molecular Structure Analysis
Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Chemical Reactions Analysis
Oxazole compounds are intermediates for the synthesis of new chemical entities in medicinal chemistry . They have been used to synthesize various oxazole derivatives and screen them for their various biological activities .科学研究应用
4-MOP has many scientific applications. It is used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in biochemical research and as a reagent in laboratory experiments. 4-MOP is also used in the synthesis of imidazole derivatives, which are used in the treatment of certain diseases, such as cancer.
作用机制
Target of Action
4-Methyl-2-(oxazol-5-yl)phenol is a derivative of oxazole, a heterocyclic compound . Oxazole derivatives have been found to have a wide spectrum of biological activities . The primary targets of these compounds are often various enzymes and receptors in biological systems . .
Mode of Action
The mode of action of oxazole derivatives, including this compound, is largely dependent on their chemical structure . The presence of hetero atoms or groupings in these compounds often imparts preferential specificities in their biological responses . .
Biochemical Pathways
Oxazole derivatives have been found to affect various biochemical pathways due to their wide range of biological activities . They have been associated with antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . .
Result of Action
Oxazole derivatives have been associated with a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
实验室实验的优点和局限性
The advantages of using 4-MOP in laboratory experiments include its low cost and easy availability. It is also relatively easy to synthesize and can be used in a wide range of scientific applications. The main limitation of using 4-MOP is that its mechanism of action is not fully understood, and its effects on biochemical and physiological processes are not well understood.
未来方向
The future directions for research on 4-MOP include further investigation of its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in the treatment of diseases. Additionally, research should be conducted to explore the potential of 4-MOP as an antioxidant and anti-inflammatory agent. Furthermore, research should be conducted to explore the potential of 4-MOP as a therapeutic agent in the treatment of cancer, Alzheimer’s disease, and other diseases. Finally, research should be conducted to explore the potential of 4-MOP as a reagent in laboratory experiments.
合成方法
4-MOP is synthesized by the reaction of 4-methyl-2-nitrophenol and oxalic acid. The reaction is carried out in an aqueous solution of sodium hydroxide, and the product is then isolated and purified by crystallization. The reaction is relatively simple and can be carried out in a laboratory setting.
安全和危害
While specific safety and hazard information for “4-Methyl-2-(oxazol-5-yl)phenol” is not available in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
属性
IUPAC Name |
4-methyl-2-(1,3-oxazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-2-3-9(12)8(4-7)10-5-11-6-13-10/h2-6,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVKWMWPNVMYDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

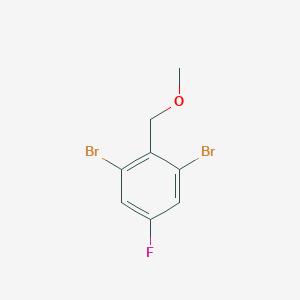
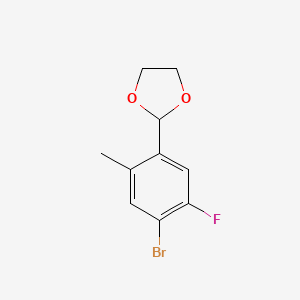


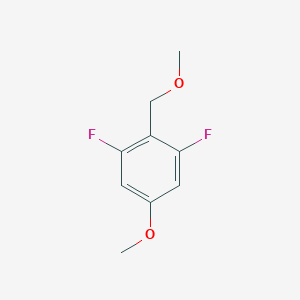
![Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B6293899.png)
![2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol](/img/structure/B6293905.png)
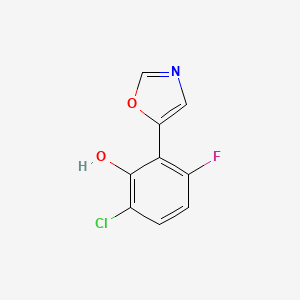

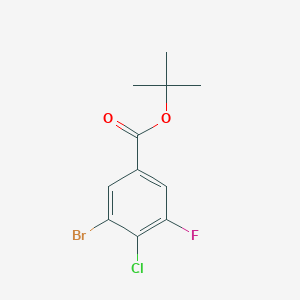

![(4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)methanol](/img/structure/B6293938.png)
